4-cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
Beschreibung
4-Cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 4 and a fused octahydropyrrolo[3,4-c]pyrrole moiety at position 4. The pyrrolo-pyrrole system is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl group, a structural motif known to enhance metabolic stability and binding affinity in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5/c20-19(21,22)15-2-1-5-23-18(15)27-9-13-7-26(8-14(13)10-27)17-6-16(12-3-4-12)24-11-25-17/h1-2,5-6,11-14H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAYZLSMIVDMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C5=C(C=CC=N5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine (CAS No. 2198194-07-7) is a complex organic compound notable for its unique structural features, which include a pyrimidine core and various functional groups such as cyclopropyl and trifluoromethyl moieties. These characteristics contribute to its potential biological activity, particularly in enzyme inhibition and receptor modulation, making it a candidate for therapeutic applications in diseases like cancer and infections.
The molecular formula of the compound is with a molecular weight of approximately 375.4 g/mol. Its structure includes a pyrimidine ring that is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F3N5 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 2198194-07-7 |
The biological activity of 4-cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate biochemical pathways is crucial in disease progression.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), particularly the delta isoform (PI3Kδ), which plays a significant role in immune responses and various diseases such as cancer and autoimmune disorders. Inhibition of PI3Kδ can lead to decreased cell proliferation and survival in malignant cells, highlighting its potential therapeutic applications in oncology .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activities of this compound, focusing on its efficacy against various cancer cell lines and its potential as an antimicrobial agent.
Case Study: Cancer Cell Lines
A study assessed the cytotoxic effects of 4-cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine against human cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against several bacterial strains, indicating its potential as an antibiotic or adjunct therapy in infectious diseases .
Synthesis and Optimization
The synthesis of 4-cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves multiple steps starting from readily available precursors. Key synthetic methods include:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of bicyclic pyrrolo-pyrrole derivatives, which are frequently explored as small-molecule antagonists or enzyme inhibitors. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Differences
Key Observations:
Pyrimidine Substituents: The cyclopropyl group in the target compound and may enhance steric shielding and metabolic stability compared to the methyl group in .
Bicyclic Substituents: The 3-(trifluoromethyl)pyridin-2-yl group in the target compound offers a balance of lipophilicity (via CF₃) and hydrogen-bonding capacity (via pyridine nitrogen), which could optimize target engagement. The furan-carbonyl substituent in introduces an electron-rich heterocycle, which may alter electronic interactions in binding pockets compared to pyridine-based analogs .
Synthetic Accessibility: The target compound likely employs Pd-catalyzed cross-coupling (as seen in ) to install the pyridinyl group, a method known for efficiency in constructing aryl-heterocycle linkages. The absence of a carboxylic acid (unlike ) simplifies synthesis by avoiding hydrolysis steps .
Hypothesized Pharmacological and Physicochemical Properties
- Lipophilicity (LogP) : The trifluoromethyl-pyridine moiety likely increases LogP compared to (due to the carboxylic acid) but decreases it relative to (due to the polar pyridine vs. furan).
- Binding Affinity: Pyridine’s nitrogen may form critical hydrogen bonds with RBP4’s retinol-binding pocket, similar to interactions observed in but with improved selectivity over phenyl analogs .
- Metabolic Stability : The cyclopropyl group and trifluoromethylpyridine are expected to reduce oxidative metabolism, enhancing half-life relative to methyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
